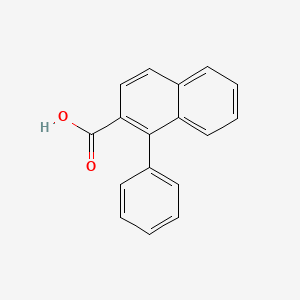

1-Phenylnaphthalene-2-carboxylic acid

Description

Context and Significance in Organic Chemistry Research

The significance of 1-phenylnaphthalene-2-carboxylic acid in organic chemistry research lies primarily in its utility as a versatile intermediate. The naphthalene (B1677914) scaffold is a common motif in many natural products and functional materials. The presence of the carboxylic acid group provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and cyclization reactions.

Furthermore, the specific arrangement of the phenyl and carboxylic acid groups on the naphthalene ring system allows for the construction of sterically hindered and electronically interesting molecules. This has made it a target of interest for chemists exploring the synthesis of complex natural products, such as certain types of lignans (B1203133), and for investigating fundamental concepts in physical organic chemistry, such as the through-space interactions of substituents.

Overview of Key Academic Research Areas

The academic research surrounding this compound can be broadly categorized into several key areas:

Synthesis of the Core Structure: The development of efficient synthetic routes to this compound itself is a fundamental area of research. Various methods have been explored, often involving multi-step sequences. One documented synthesis involves the oxidation of 2-hydroxymethyl-1-phenylnaphthalene using potassium permanganate (B83412). prepchem.com Another approach starts from the cyclization of α-arylidene-β-benzoyl propionic acid.

Intermediate in Lignan Synthesis: A significant body of research has focused on the use of this compound and its derivatives as crucial precursors for the total synthesis of arylnaphthalene lactone lignans. These natural products often exhibit interesting biological activities. Notable examples include the synthesis of Taiwanin C, Justicidin B, and Justicidin E. nih.govfrontiersin.org

Investigation of Substituent Effects: The structure of this compound provides an excellent model system for studying the effects of substituents on chemical reactivity and properties. Research has been conducted on derivatives with various substituents at the 8-position of the naphthalene ring to probe the electronic and steric influences on the acidity (pKa value) of the carboxylic acid. researchgate.netresearchgate.net

Precursor to Other Polycyclic Compounds: The reactivity of the carboxylic acid group allows for intramolecular cyclization reactions, leading to the formation of larger, more complex polycyclic aromatic systems. A notable example is the cyclization of this compound using polyphosphoric acid to yield benzo(c)fluorenone. prepchem.com

Detailed Research Findings

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic pathways. One detailed method involves a multi-step process starting from a precursor which is then brominated, followed by conversion to a hydroxymethyl intermediate, and finally oxidation to the desired carboxylic acid. prepchem.com

Table 1: Selected Synthetic Steps for this compound

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| Bromination | A precursor phenylnaphthalene derivative | N-bromosuccinimide, α,α'-azobisisobutyronitrile | 2-bromomethyl-1-phenylnaphthalene |

| Hydrolysis | 2-bromomethyl-1-phenylnaphthalene | Calcium carbonate, water, dioxane | 2-hydroxymethyl-1-phenylnaphthalene |

The data in this table is based on a documented synthetic procedure. prepchem.com

Role in the Synthesis of Biologically Active Lignans

This compound and its derivatives are pivotal in the synthesis of several arylnaphthalene lactone lignans, a class of compounds with a range of biological activities. mdpi.comresearchgate.net The general strategy often involves the construction of the substituted 1-phenylnaphthalene (B165152) core, followed by lactonization to form the characteristic five-membered ring of the lignan.

Table 2: Lignans Synthesized from 1-Phenylnaphthalene Derivatives

| Lignan | Key Synthetic Strategy | Reference |

|---|---|---|

| Justicidin B | A general and flexible strategy has been developed for its synthesis, along with Taiwanin C and Justicidin E, from commercially available materials. nih.govfrontiersin.org This approach highlights an aryl-alkyl Suzuki cross-coupling, an intramolecular cation-induced cyclization, and a base-mediated oxidative aromatization. nih.gov | nih.govfrontiersin.orgnih.gov |

| Taiwanin C | Synthesized via a strategy that also yields Justicidin B and Justicidin E, demonstrating the versatility of the 1-phenylnaphthalene framework in accessing multiple natural products. nih.govfrontiersin.org | nih.govfrontiersin.org |

Studies on Substituent Effects

A notable area of research has been the investigation of how substituents at the 8-position of the this compound framework influence the acidity of the carboxylic acid group. These studies have revealed interesting electronic effects.

In a series of 8-substituted-1-phenylnaphthalene-2-carboxylic acids, it was observed that dipolar electron-withdrawing substituents, which would normally be expected to increase acidity, actually lead to a decrease in acidity (an increase in pKa). researchgate.net This phenomenon has been termed a "reversed substituent polar effect." researchgate.net The stereochemical arrangement of the substituent at the 8-position relative to the carboxylic acid at the 2-position is believed to be the cause of this unusual electronic behavior. The esterification rates of these acids with diazodiphenylmethane (B31153) show a similar, though reduced, substituent effect. researchgate.net

Table 3: pKa Values of 8-Substituted-1-phenylnaphthalene-2-carboxylic acids

| Substituent at 8-position | pKa in 80% (v/v) 2-methoxyethanol-water at 25°C |

|---|---|

| H | Reference value |

This table summarizes the general findings from studies on 8-substituted derivatives. researchgate.netresearchgate.net

Synthesis of Other Polycyclic Aromatic Compounds

The strategic placement of the carboxylic acid group in this compound allows for its use as a precursor to more complex polycyclic systems through intramolecular cyclization reactions.

A key example is the treatment of this compound with polyphosphoric acid at elevated temperatures. prepchem.com This reaction results in an intramolecular acylation followed by dehydration to form benzo(c)fluorenone, a ketone with a five-ring aromatic system. prepchem.com

Table 4: Cyclization of this compound

| Starting Material | Reagent | Product |

|---|

This transformation demonstrates the utility of the title compound in building larger polycyclic frameworks. prepchem.com

Structure

3D Structure

Properties

IUPAC Name |

1-phenylnaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17(19)15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNWSDLFHDWHCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516115 | |

| Record name | 1-Phenylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85679-03-4 | |

| Record name | 1-Phenylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 Phenylnaphthalene 2 Carboxylic Acid

Established Synthetic Routes

Traditional methods for synthesizing 1-phenylnaphthalene-2-carboxylic acid and its derivatives rely on well-documented organic reactions. These routes, while effective, may sometimes require harsh conditions or multiple steps.

Cyclization reactions are fundamental to forming the naphthalene (B1677914) ring system. A prominent method involves the acid-catalyzed intramolecular cyclization of a precursor molecule. Specifically, α-arylidene β-benzoyl propionic acids can be cyclized to form the 1-phenyl naphthoic acid skeleton. asianpubs.orgasianpubs.org This transformation is typically promoted by strong acids such as polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄), which facilitate an intramolecular electrophilic attack followed by dehydration to yield the aromatic naphthalene ring. asianpubs.org The reaction proceeds through an enolization step, followed by the elimination of hydrogen and a hydroxyl group to achieve aromatization. asianpubs.org

Other electrophilic cyclization strategies have been developed for synthesizing substituted naphthalenes, which could be adapted for this target molecule. nih.govrsc.org For instance, arene-containing propargylic alcohols can undergo a 6-endo-dig electrophilic cyclization to regioselectively produce a variety of naphthalenes under mild conditions. nih.gov Furthermore, cation-induced cyclization, employing Brønsted or Lewis acids, is another powerful tool for constructing arylnaphthalene structures. researchgate.net

While less commonly documented for this specific compound, Aromatic Nucleophilic Substitution (SₙAr) presents a theoretically viable pathway. The SₙAr mechanism involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by the presence of strong electron-withdrawing groups (such as -NO₂) at the ortho and/or para positions. dalalinstitute.commasterorganicchemistry.comlibretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com For the synthesis of this compound, a hypothetical SₙAr reaction could involve a naphthalene derivative with a suitable leaving group (e.g., a halide) and activating groups, which is then treated with a phenyl nucleophile (like a phenyl Grignard or organocuprate reagent), with the carboxylic acid group being introduced in a separate step. The efficiency of such a reaction is highly dependent on the nature and position of both the leaving group and the activating substituents. dalalinstitute.com

Oxidation of a pre-formed 1-phenylnaphthalene (B165152) scaffold is a direct and effective method for installing the carboxylic acid group. A well-established example is the oxidation of 2-hydroxymethyl-1-phenylnaphthalene. prepchem.com In this reaction, the primary alcohol is oxidized to the corresponding carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in a solvent mixture such as acetone (B3395972) and water. prepchem.com

Other general methods for oxidizing alkyl side chains on aromatic rings to carboxylic acids are also applicable. These strategies often provide high yields and can be performed with various reagents.

| Oxidizing System | Description | Reference |

|---|---|---|

| KMnO₄ | A strong, classic oxidizing agent for converting alkylarenes or primary alcohols to carboxylic acids. | prepchem.com |

| OsO₄ (cat.) / Oxone | Catalytic osmium tetroxide with Oxone as the terminal oxidant can cleave olefins to produce carboxylic acids. | organic-chemistry.org |

| RuO₂/BaTi₄O₉ (cat.) / NaIO₄ | A catalytic ruthenium composite combined with sodium periodate (B1199274) efficiently cleaves alkenes to yield carboxylic acids. | organic-chemistry.org |

| N₂O₄ | Nitrogen dioxide gas can be used at elevated temperatures to oxidize alkylnaphthalenes to naphthalene carboxylic acids. | google.com |

The Perkin condensation is an essential reaction for preparing the precursors required for certain cyclization-based syntheses of this compound. pharmdguru.combyjus.com The classical Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid, which acts as a base catalyst, to form an α,β-unsaturated aromatic acid. longdom.orgwikipedia.org

In the context of synthesizing the target compound, a variation of this reaction is employed. Specifically, β-benzoyl propionic acid is condensed with an aromatic aldehyde (like veratraldehyde) in the presence of acetic anhydride and a base such as pyridine. asianpubs.org This does not directly yield the target but produces an α-arylidene β-benzoyl propionic acid. asianpubs.org This intermediate is the key substrate that undergoes intramolecular cyclization, as described in section 2.1.1, to form the 1-phenylnaphthalene carboxylic acid core. asianpubs.orgasianpubs.orgresearchgate.net

| Reactants | Catalyst/Reagent | Intermediate Product | Reference |

|---|---|---|---|

| β-Benzoyl propionic acid + Aryl aldehyde | Acetic anhydride, Pyridine | α-Arylidene γ-phenyl-δ,β-butenolide | asianpubs.org |

| α-Arylidene γ-phenyl-δ,β-butenolide | Alcoholic Sodium Hydroxide (B78521) | α-Arylidene β-benzoyl propionic acid | asianpubs.org |

| α-Arylidene β-benzoyl propionic acid | Polyphosphoric acid (PPA) or H₂SO₄ | 1-Phenyl naphthoic acid derivative | asianpubs.org |

The synthesis of this compound is often accomplished through carefully designed multi-step sequences that build the molecule progressively. One documented pathway begins with 2-methyl-1-phenylnaphthalene as the starting material. prepchem.com This sequence involves the following key transformations:

Radical Bromination : The methyl group is first brominated using N-bromosuccinimide (NBS) and a radical initiator like α,α-azobisisobutyronitrile (AIBN). This step selectively forms 2-bromomethyl-1-phenylnaphthalene. prepchem.com

Hydrolysis : The resulting benzylic bromide is then hydrolyzed to the corresponding alcohol, 2-hydroxymethyl-1-phenylnaphthalene. This can be achieved by heating with calcium carbonate in a dioxane/water mixture. prepchem.com

Oxidation : The final step is the oxidation of the primary alcohol to the carboxylic acid using a strong oxidant like potassium permanganate, yielding the final product, this compound. prepchem.com

Another significant multi-step approach combines the Perkin condensation with a cyclization reaction. This begins with the condensation of β-benzoyl propionic acid and an appropriate aryl aldehyde to form an α-arylidene β-benzoyl propionic acid intermediate, which is then cyclized using a strong acid like PPA to afford the target naphthalene system. asianpubs.org

Modern Methodological Advancements

Recent advancements in synthetic chemistry have introduced more efficient, greener, and versatile methods applicable to the synthesis of this compound and its derivatives. These modern approaches often focus on improving reaction conditions, yields, and catalyst recyclability.

One notable advancement is the use of novel catalysts for the cyclization of Perkin condensation products. Sulphamic acid has been employed as a recyclable and effective heterogeneous catalyst for this transformation. researchgate.net The use of microwave irradiation in conjunction with such catalysts can dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods. researchgate.net Similarly, nanozeolites have been explored as green cyclizing agents, and ultrasonication has been used as an alternative energy source to promote the reaction. researchgate.net

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful strategy for constructing the 1-phenylnaphthalene core. This reaction involves the palladium-catalyzed coupling of an aryl boronic acid (e.g., phenylboronic acid) with an aryl halide (e.g., 1-bromonaphthalene) to form the C-C bond between the two aromatic rings. researchgate.net The resulting 1-phenylnaphthalene can then be carboxylated in a subsequent step. Additionally, the use of recyclable Brønsted acidic ionic liquids, such as [HNMP]⁺HSO₄⁻, as both catalyst and solvent represents a green and efficient protocol for synthesizing 2-phenylnaphthalene (B165426) structures from styrene (B11656) oxides. rsc.org

Catalytic Approaches in this compound Synthesis

The construction of the 1-phenylnaphthalene core is amenable to several catalytic strategies, primarily involving transition-metal catalysis for carbon-carbon bond formation and acid catalysis for ring closure reactions.

One prominent catalytic method for forming the essential bond between the phenyl and naphthalene moieties is the Suzuki-Miyaura coupling reaction. researchgate.net This palladium-catalyzed cross-coupling provides a direct route to the 1-phenylnaphthalene skeleton. In a typical procedure, 1-bromonaphthalene (B1665260) is coupled with phenylboronic acid in the presence of a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand like tri-(o-tolyl)phosphine. researchgate.net A base, such as potassium carbonate, is required to facilitate the catalytic cycle. researchgate.net This approach is highly valued for its functional group tolerance and high efficiency in creating the biaryl linkage.

Alternatively, acid-catalyzed cyclization reactions are employed to build the naphthalene ring system from acyclic precursors. asianpubs.org Strong acids, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), can effectively catalyze the intramolecular cyclization of substrates like α-arylidene β-benzoyl propionic acid to yield the 1-phenyl naphthoic acid structure. asianpubs.orgresearchgate.net The reaction proceeds through an enolization step, followed by the elimination of water to form the aromatic ring system. asianpubs.org These methods represent a one-step approach to the core structure from readily available starting materials. asianpubs.org

Green Chemistry Principles in Synthetic Design

In line with modern synthetic practices, the preparation of 1-phenylnaphthalene derivatives has been increasingly influenced by the principles of green chemistry, which aim to reduce chemical waste, energy consumption, and the use of hazardous substances. researchgate.net These approaches not only offer environmental benefits but also often lead to improved yields and simplified procedures. researchgate.netwjpmr.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis and a key technology in green chemistry, offering significant advantages over conventional heating methods. nih.govresearchgate.netnih.gov Its primary benefit lies in the rapid and efficient "in-core" heating of polar molecules, which can dramatically shorten reaction times, increase product yields, and enhance selectivity. nih.govmdpi.com

In the synthesis of 1-phenylnaphthalene lignans (B1203133), which share the core structure, microwave-assisted methods have proven to be notably superior to conventional heating. researchgate.net For instance, the cyclization of α-arylidene β-benzoyl propionic acid using catalysts like PPA or sulfamic acid under microwave irradiation results in better yields and a significant reduction in reaction time. researchgate.net The direct amidation of carboxylic acids, a related transformation, is also greatly facilitated by microwave energy, often proceeding faster and without the need for solvents or coupling reagents. nih.govnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 1-Phenyl Naphthalene Lignan Derivatives Data derived from studies on related derivative syntheses.

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Catalyst | PPA / Sulfamic Acid | PPA / Sulfamic Acid | researchgate.net |

| Reaction Time | Several hours | 3 - 5 minutes | researchgate.netresearchgate.net |

| Energy Source | Oil bath / Heating mantle | Microwave oven (e.g., 800 W) | researchgate.net |

| Yield | Good | Better / Excellent | researchgate.net |

| Waste Generation | Higher due to longer reaction times and potential for side products | Lower due to higher efficiency and shorter times | researchgate.netnih.gov |

Heterogeneous Catalysis (e.g., Sulfamic Acid, Zeolites)

The use of solid, recyclable catalysts is a cornerstone of green synthetic design, as it simplifies product purification and minimizes waste.

Sulfamic Acid (H₂NSO₃H) has been identified as an efficient, cost-effective, and environmentally benign alternative to traditional strong acid catalysts like H₂SO₄. researchgate.netresearchgate.net It is a solid, non-corrosive, and non-carcinogenic catalyst that can be used in solvent-free conditions. researchgate.netresearchgate.net In the synthesis of 1-phenyl naphthalene systems, sulfamic acid is used as a cyclizing agent, promoting the reaction with high efficiency and short reaction times, particularly when combined with microwave irradiation. researchgate.netresearchgate.net Its reusability over several cycles without significant loss of activity makes it an economically and environmentally attractive option. researchgate.net

Zeolites are crystalline aluminosilicates with well-defined pore structures, acting as shape-selective, solid acid catalysts. nih.gov While direct catalysis for this compound synthesis is an area of ongoing research, zeolites have been effectively used in related reactions, such as the isomerization of 1-methylnaphthalene. nih.gov Research into the synthesis of related lignans has proposed nanozeolites as a novel, recyclable heterogeneous catalyst for the cyclization step to form the 1-phenyl naphthalene system, highlighting their potential to increase yield and decrease reaction times, especially under ultrasonication or microwave conditions. researchgate.net

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For the this compound core, a common strategy involves the disconnection of the naphthalene ring itself.

This approach identifies α-arylidene β-benzoyl propionic acid as a key intermediate. asianpubs.orgresearchgate.net The retrosynthetic pathway is as follows:

C-C Bond Disconnection: The target molecule, this compound, can be disconnected at the C4a-C5 and C1-C8a bonds of the naphthalene ring. This disconnection reveals a precursor, α-arylidene β-benzoyl propionic acid . This key step corresponds to the forward-reaction strategy of an acid-catalyzed intramolecular cyclization (a Friedel-Crafts-type reaction). asianpubs.org

Further Disconnection (Perkin Condensation): The intermediate, α-arylidene β-benzoyl propionic acid, can be further simplified. It is recognized as the product of a Perkin condensation. This leads to a disconnection between the α-carbon and the benzylidene group, breaking it down into two fundamental starting materials: β-benzoyl propionic acid and a substituted aryl aldehyde (e.g., benzaldehyde). asianpubs.orgresearchgate.net

This analysis outlines a convergent synthesis route where β-benzoyl propionic acid and an aryl aldehyde are first condensed and then cyclized using an acid catalyst to construct the desired 1-phenylnaphthalene core. asianpubs.orgresearchgate.net

Chemical Reactivity and Transformations of 1 Phenylnaphthalene 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site for many chemical transformations, serving as a versatile handle for derivatization.

1-Phenylnaphthalene-2-carboxylic acid can be converted to its corresponding esters through various established methods. The Fischer esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed as it forms, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com

For more sensitive or sterically hindered substrates, milder methods are employed. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitates ester formation at room temperature by activating the carboxylic acid. organic-chemistry.org This method is known as the Steglich esterification and is effective for producing a wide range of esters, including those from sterically demanding alcohols, with high yields. organic-chemistry.org Research on a series of 8-substituted-1-phenylnaphthalene-2-carboxylic acids has explored their esterification reactions, noting that substituent effects influence the reaction rates. researchgate.net

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol or removal of water. masterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Mild conditions (room temperature); high yields; suitable for sterically hindered acids/alcohols. organic-chemistry.org |

Specific examples of esters derived from related naphthalene (B1677914) carboxylic acids include phenyl naphthalene-1-carboxylate. uni.lu

The carboxylic acid can be converted into more reactive acylating agents like acid halides and anhydrides. Acid chlorides, the most common acid halides, are typically synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, producing the highly reactive acid chloride which can then be used in a variety of subsequent reactions, such as Friedel-Crafts acylation or esterification of phenols. youtube.com

Symmetrical or mixed anhydrides can also be formed. A general method for synthesizing carboxylic anhydrides involves the reaction of a carboxylic acid with a catalyst system of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride. nih.gov This process is efficient and proceeds under mild conditions. Another approach to anhydride (B1165640) formation is through the reaction of arylpropiolic acids with carbodiimides, which leads to substituted 1-phenylnaphthalene-2,3-dicarboxylic anhydrides. publish.csiro.au While this applies to a related but different starting material, it highlights a synthetic route to anhydride structures on the phenylnaphthalene scaffold.

| Derivative | Typical Reagents | Significance |

| Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Highly reactive intermediate for acylation reactions. youtube.com |

| Carboxylic Anhydride | Triphenylphosphine oxide/Oxalyl chloride, Carbodiimides (for related structures) | Useful acylating agent, often used in pharmaceuticals and material synthesis. nih.govpublish.csiro.au |

The carboxylic acid functional group of this compound can be reduced to yield either a primary alcohol or an aldehyde.

Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for the complete reduction of carboxylic acids to primary alcohols. libretexts.org The reaction proceeds via an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated under these conditions. libretexts.org The corresponding primary alcohol for this compound is (1-phenylnaphthalen-2-yl)methanol. The reverse reaction, the oxidation of (1-phenylnaphthalen-2-yl)methanol (also named 2-hydroxymethyl-1-phenylnaphthalene) with potassium permanganate (B83412) (KMnO₄), is a method used to synthesize the parent carboxylic acid. prepchem.com

Reduction to Aldehydes: Direct reduction of a carboxylic acid to an aldehyde is challenging as it requires stopping the reduction at the intermediate stage. This is often achieved through a two-step process: first converting the carboxylic acid to a more reactive derivative like an acid chloride or an ester, and then using a milder, sterically hindered reducing agent. libretexts.org For instance, an acid chloride can be reduced to an aldehyde using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Alternatively, modern methods allow for the direct, one-pot conversion of carboxylic acids to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H) in combination with an activating agent or under specific catalytic conditions. chemistrysteps.comlouisville.eduorganic-chemistry.org

| Target Product | Reagents | Notes |

| Primary Alcohol ((1-phenylnaphthalen-2-yl)methanol) | Lithium aluminum hydride (LiAlH₄) | Strong reducing agent; reaction goes to completion. libretexts.org |

| Aldehyde (1-phenylnaphthalene-2-carbaldehyde) | 1. Convert to acid chloride (e.g., SOCl₂) 2. Reduce with LiAlH(Ot-Bu)₃ | Two-step process to avoid over-reduction. libretexts.org |

| DIBAL-H with activating agents | One-pot methods are available but may require optimization. chemistrysteps.comlouisville.edu |

As a carboxylic acid, this compound is acidic and will react with bases to form carboxylate salts. It can be deprotonated by common bases such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) to form the corresponding sodium 1-phenylnaphthalene-2-carboxylate. This salt formation is often exploited in purification procedures, such as extracting the compound into an aqueous basic solution to separate it from non-acidic impurities. prepchem.com The acidity of the compound, quantified by its pKa value, is influenced by substituents on the aromatic rings. Studies on 8-substituted derivatives have shown that the pKa values are affected by the electronic nature of these substituents. researchgate.net

Transformations of the Naphthalene and Phenyl Moieties

The phenyl and naphthalene ring systems of this compound are susceptible to electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing effects of the existing substituents. The carboxylic acid group is an electron-withdrawing group and a meta-director. mnstate.edu The phenyl group is an ortho-, para-director. Naphthalene itself preferentially undergoes electrophilic attack at the α-position (C1 or C4) as the intermediate carbocation is more resonance-stabilized. pearson.comuomustansiriyah.edu.iq

In this compound, the C2-carboxylic acid group deactivates the naphthalene ring towards electrophilic attack. The C1-phenyl group also influences the reactivity. A key example of an intramolecular EAS reaction is the cyclization of this compound in the presence of polyphosphoric acid (PPA). prepchem.com Heating the compound with PPA induces an intramolecular Friedel-Crafts acylation, where the carboxylic acid acylates the phenyl ring to form a six-membered ring, resulting in the formation of benzo[c]fluorenone. prepchem.com

For intermolecular EAS reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃), the substitution pattern would be complex. The deactivating carboxylic acid group would direct incoming electrophiles to positions meta to it on the naphthalene ring (e.g., C4 or C5/C7), while the inherent reactivity of the naphthalene system and the directing effect of the phenyl group would also play a role. pearson.comlkouniv.ac.inlibretexts.org The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

Cyclization and Annulation Reactions

This compound serves as a valuable precursor in the synthesis of polycyclic aromatic compounds through intramolecular cyclization and annulation reactions. These transformations typically involve the activation of the carboxylic acid moiety, often under acidic conditions, to facilitate electrophilic attack on an adjacent aromatic ring, leading to the formation of new ring systems.

The dehydration of this compound is a known method for the synthesis of benzanthrone (B145504) (also known as 7H-benzo[de]anthracen-7-one). orgsyn.org This intramolecular cyclization reaction is typically achieved by heating the carboxylic acid in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA). prepchem.com The process involves the protonation of the carboxylic acid, followed by an intramolecular Friedel-Crafts-type acylation where the newly formed acylium ion attacks the C-8 position of the naphthalene ring, leading to the fused-ring system of benzanthrone after dehydration.

For instance, heating this compound with polyphosphoric acid at temperatures ranging from 100°C to 120°C for one hour results in the formation of benzo(c)fluorenone, a related cyclized product. prepchem.com While the direct conversion to benzanthrone is cited as a synthetic route, detailed experimental conditions in recent literature often point to the formation of related fused systems depending on the precise reagents and reaction parameters. orgsyn.orgrsc.org

| Starting Material | Reagent | Conditions | Product | Source |

|---|---|---|---|---|

| This compound | Dehydrating Agent (e.g., H₂SO₄) | Heating | Benzanthrone | orgsyn.org |

| This compound | Polyphosphoric Acid (PPA) | 100-120°C, 1 hour | Benzo(c)fluorenone | prepchem.com |

The 1-phenylnaphthalene (B165152) framework is a key structural motif in a class of natural products known as pericarbonyl lactone lignans (B1203133). asianpubs.org The synthesis of these lactones often involves the cyclization of precursors related to this compound. While direct cyclization from the acid itself is not the most common route, the underlying chemistry is highly relevant.

The general strategy involves derivatives of α-arylidene-β-benzoyl propionic acids. asianpubs.org These precursors, upon treatment with reagents like aqueous formaldehyde (B43269) and sodium hydroxide, form an intermediate which can then be cyclized under acidic conditions (e.g., concentrated H₂SO₄ at 0°C) to yield a five-membered lactone ring fused to the naphthalene system. asianpubs.org The formation of the pericarbonyl lactone involves the carboxyl group or a derivative participating in the formation of the furan (B31954) or lactone ring. asianpubs.org The infrared spectra of these lactones show a characteristic absorption at 1760 cm⁻¹, confirming the presence of the five-membered lactone ring. asianpubs.org This synthetic approach highlights the potential of the this compound scaffold to be transformed into complex, biologically relevant molecules. researchgate.net

Derivatization and Functionalization at Peripheral Positions

The aromatic rings of this compound provide sites for further derivatization and functionalization. These reactions can be used to modify the molecule's properties or to prepare more complex structures.

One synthetic route to the parent acid involves the functionalization of a simpler precursor. For example, 2-methyl-1-phenylnaphthalene can be brominated at the methyl group using N-bromosuccinimide (NBS) to form 2-bromomethyl-1-phenylnaphthalene. prepchem.com This intermediate is then converted to 2-hydroxymethyl-1-phenylnaphthalene, which is subsequently oxidized with potassium permanganate (KMnO₄) to yield this compound. prepchem.com

Furthermore, studies have been conducted on 8-substituted 1-phenylnaphthalene-2-carboxylic acids to investigate the effects of substituents on the molecule's properties, such as its acidity (pKa values). researchgate.net This indicates that functional groups can be introduced at the C-8 position of the naphthalene ring, demonstrating the feasibility of peripheral functionalization. Such derivatization allows for the fine-tuning of the electronic and steric properties of the molecule.

Stereochemical Aspects of this compound and its Derivatives

Optical Activity and Racemization Mechanisms

This compound exhibits atropisomerism, a type of axial chirality arising from hindered rotation around the single bond connecting the phenyl and naphthalene ring systems. This restricted rotation means the molecule is not superimposable on its mirror image, allowing it to be resolved into enantiomers and exhibit optical activity. rsc.org

The optical stability of these enantiomers is finite, and they can interconvert through a process called racemization. The rate of racemization is dependent on the conditions, such as solvent and temperature. For the related 1-phenylnaphthalene-2'-carboxylic acid, the optically active forms have been shown to racemize in chloroform (B151607) solution at 20°C with a half-life of 60 minutes. rsc.org The racemization of the corresponding anion in an alkaline solution, such as 0.1N sodium hydroxide, is significantly faster. rsc.org For example, at 60°C in 0.1N sodium hydroxide, the rate constant (k) for racemization was found to be approximately 0.020 min⁻¹, corresponding to a half-life of about 33 minutes. rsc.org This indicates that the anion racemizes more rapidly than the free acid. rsc.org

| Compound | Conditions | Temperature | Half-life (t₁/₂) | Source |

|---|---|---|---|---|

| 1-Phenylnaphthalene-2'-carboxylic acid | Chloroform | 20°C | 60 minutes | rsc.org |

| 1-Phenylnaphthalene-2'-carboxylic acid anion | 0.1N Sodium Hydroxide | 60°C | 33 minutes | rsc.org |

Asymmetric Transformations and Synthetic Implications

The chirality of this compound and its derivatives makes them important targets in asymmetric synthesis. acs.orgrsc.org The ability to control the stereochemical outcome of reactions to produce a single enantiomer is crucial for applications in materials science and pharmaceuticals.

Asymmetric transformations involving these compounds have been reported. For instance, the resolution of racemic 1-phenylnaphthalene-2'-carboxylic acid can be achieved using chiral resolving agents like brucine (B1667951). rsc.org The formation of diastereomeric salts allows for their separation by fractional crystallization. Furthermore, these salts can undergo asymmetric transformations. A second-order asymmetric transformation of the brucine salt of 1-phenylnaphthalene-2'-carboxylic acid has been described, highlighting a dynamic process where an equilibrium between the diastereomeric salts can be shifted to favor the less soluble form, thereby converting the racemate into a single enantiomer. rsc.org Such methodologies are fundamental to obtaining enantiomerically pure samples of atropisomeric compounds. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Phenylnaphthalene 2 Carboxylic Acid

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding arrangements within a molecule. For 1-Phenylnaphthalene-2-carboxylic acid, these methods reveal key structural features.

The IR spectrum of an aromatic carboxylic acid is distinguished by several characteristic absorption bands. vscht.cz The most notable is the O–H stretching vibration of the carboxylic acid group, which appears as a very broad band spanning the region from 3300 cm⁻¹ to 2500 cm⁻¹, often centered around 3000 cm⁻¹. orgchemboulder.com This broadness is a result of extensive hydrogen bonding, typically forming dimeric structures. orgchemboulder.com Superimposed on this broad O-H band are the sharper C–H stretching bands. orgchemboulder.com Aromatic C–H stretches are typically observed in the 3100-3000 cm⁻¹ region. libretexts.org

Another key diagnostic peak is the intense carbonyl (C=O) stretching band, which for an aromatic carboxylic acid, is found in the range of 1760-1690 cm⁻¹. orgchemboulder.comlibretexts.org The conjugation of the carbonyl group with the naphthalene (B1677914) ring system can shift this frequency. The spectrum also displays C–C stretching vibrations within the aromatic rings, typically appearing in the 1600-1400 cm⁻¹ region. libretexts.org Furthermore, a C–O stretching vibration, coupled with O–H bending, is found between 1320-1210 cm⁻¹. orgchemboulder.comlibretexts.org

While specific Raman data for this compound is not widely available, Raman spectroscopy generally complements IR by providing information on non-polar bonds. The symmetric vibrations of the aromatic rings and the C=C bonds are often strong in the Raman spectrum, whereas the polar O-H and C=O groups that are strong in the IR spectrum are typically weaker.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3300-2500 | O–H stretch (Carboxylic acid) | Strong, Very Broad |

| 3100-3000 | C–H stretch (Aromatic) | Medium to Weak, Sharp |

| 1760-1690 | C=O stretch (Carboxylic acid) | Strong, Sharp |

| 1600-1400 | C=C stretch (Aromatic ring) | Medium to Weak |

| 1320-1210 | C–O stretch / O-H bend | Medium |

| 900-675 | C–H out-of-plane bend | Strong |

Data is based on typical values for aromatic carboxylic acids. vscht.czorgchemboulder.comlibretexts.org

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on both the naphthalene and phenyl rings, as well as a characteristic signal for the carboxylic acid proton. The aromatic protons would typically resonate in the downfield region of approximately 7.0-8.5 ppm. rsc.org The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) would depend on the substitution pattern and the electronic environment of each proton. The carboxylic acid proton (–COOH) is highly deshielded and would appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, though this can vary with solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is highly deshielded and would appear significantly downfield, generally in the range of 165-185 ppm. The aromatic carbons would resonate between approximately 120-150 ppm. rsc.org Quaternary carbons (those without attached hydrogens, such as C1, C2, and the carbon of the phenyl ring attached to the naphthalene system) would typically show weaker signals compared to protonated carbons in a standard broadband-decoupled spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic portions of this molecule. pearson.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| COOH | >10.0 | Broad Singlet |

| Aromatic H's | 7.0 - 8.5 | Multiplets, Doublets |

Predicted values based on analogous structures and general principles. rsc.orgorganicchemistrydata.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 185 |

| Aromatic C's (quaternary) | 125 - 150 |

| Aromatic C's (CH) | 120 - 140 |

Predicted values based on analogous structures and general principles. rsc.orgnih.gov

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. The extensive π-electron system of this compound, which includes both the naphthalene and phenyl rings, results in strong absorption in the ultraviolet region.

The spectrum is expected to show multiple absorption bands corresponding to π→π* transitions. The presence of the phenyl group and the carboxylic acid group attached to the naphthalene core influences the exact position and intensity of these absorption maxima (λ_max). Studies on similar 1-phenylnaphthalene (B165152) derivatives show strong absorptions in the 200-400 nm range. researchgate.netresearchgate.net The conjugation between the phenyl and naphthalene rings typically results in a bathochromic (red) shift compared to naphthalene itself.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λ_max (nm) |

|---|---|

| π→π* | ~220 - 250 |

| π→π* | ~280 - 350 |

Data based on characteristic absorption for phenylnaphthalene systems. researchgate.netresearchgate.net

Mass Spectrometry and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. For this compound (C₁₇H₁₂O₂), the molecular weight is 248.28 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 248. Aromatic acids typically show a more prominent molecular ion peak than their aliphatic counterparts due to the stability of the aromatic structure. whitman.edu

The fragmentation of aromatic carboxylic acids follows characteristic pathways. Common fragmentation includes the loss of small, stable neutral molecules or radicals:

[M - OH]⁺: Loss of a hydroxyl radical (17 Da), leading to a fragment at m/z 231. This is often a significant peak. whitman.edu

[M - COOH]⁺: Loss of the entire carboxyl group (45 Da), resulting in a 1-phenylnaphthalene cation at m/z 203. This fragment is expected to be very stable and therefore abundant. whitman.edu

[M - CO]⁺˙: Loss of carbon monoxide (28 Da) after an initial rearrangement.

[M - H₂O]⁺˙: Loss of water (18 Da) can sometimes occur, particularly if there are ortho-protons that can participate in a rearrangement. whitman.edu

The fragmentation of the phenylnaphthalene core itself would lead to further characteristic peaks seen in the mass spectrum of 1-phenylnaphthalene, such as ions at m/z 202, 201, and 200. chemicalbook.com

Table 5: Expected Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 248 | [M]⁺˙ (Molecular Ion) |

| 231 | [M - OH]⁺ |

| 203 | [M - COOH]⁺ |

| 202 | [C₁₆H₁₀]⁺˙ |

Data based on common fragmentation patterns of aromatic carboxylic acids. whitman.edumiamioh.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and torsional angles.

A crystallographic study would reveal the planarity of the naphthalene system and the rotational angle (dihedral angle) between the planes of the naphthalene and phenyl rings. This angle is a critical structural parameter, influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the protons on the naphthalene core. Furthermore, the analysis would detail the intermolecular interactions in the solid state, most notably the hydrogen-bonding pattern of the carboxylic acid groups. Carboxylic acids frequently form centrosymmetric dimers in the solid state through strong hydrogen bonds between two –COOH groups.

While specific crystallographic data for this compound is not readily found in the surveyed literature, studies on the parent 1-phenylnaphthalene show it crystallizes in a specific arrangement, and it is known that obtaining crystals suitable for X-ray diffraction can sometimes be challenging for related compounds like 2-phenylnaphthalene (B165426). nih.govnist.gov A successful crystallographic analysis of the title compound would yield precise data on its unit cell dimensions (a, b, c, α, β, γ) and space group, providing a complete picture of its solid-state architecture.

Theoretical and Computational Chemistry Studies of 1 Phenylnaphthalene 2 Carboxylic Acid

Molecular Geometry Optimization and Conformational Analysis

The first step in the computational study of 1-phenylnaphthalene-2-carboxylic acid involves determining its most stable three-dimensional structure through molecular geometry optimization. This process identifies the lowest energy arrangement of the atoms in the molecule. A crucial aspect of this for this compound is conformational analysis, which explores the different spatial arrangements (conformers) arising from rotation around single bonds.

The primary rotatable bonds in this compound are the bond connecting the phenyl group to the naphthalene (B1677914) ring and the bond between the naphthalene ring and the carboxylic acid group. Rotation around the C-C bond of the carboxylic acid group itself is also significant, leading to syn and anti conformations of the carboxyl proton with respect to the carbonyl oxygen. It is generally understood that for most carboxylic acids, the syn conformation is energetically favored. rsc.org

A typical conformational analysis would begin with a molecular mechanics force field, such as MMFF94, to rapidly generate a wide range of possible conformers. elixirpublishers.com The most stable of these initial structures would then be subjected to more accurate, but computationally intensive, geometry optimizations using quantum mechanical methods like Density Functional Theory (DFT). elixirpublishers.com These calculations would yield the relative energies of the different conformers, allowing for the identification of the global minimum energy structure. The dihedral angle between the phenyl and naphthalene rings would be a key parameter, determining the extent of steric hindrance and electronic conjugation between the two aromatic systems.

For a comprehensive analysis, the conformational search would systematically explore the potential energy surface with respect to the key dihedral angles. The results would likely be presented in a table summarizing the relative energies (ΔE) and Boltzmann populations of the stable conformers at a given temperature.

Table 1: Hypothetical Conformational Analysis Data for this compound This table illustrates the type of data that would be generated from a conformational analysis. The values are hypothetical and based on typical findings for similar molecules.

| Conformer | Dihedral Angle (Phenyl-Naphthyl) | Dihedral Angle (O=C-O-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| 1 | 55° | 0° (syn) | 0.00 | 75.3 |

| 2 | 125° | 0° (syn) | 0.85 | 15.6 |

| 3 | 55° | 180° (anti) | 2.50 | 1.2 |

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are central to understanding the electronic structure and properties of this compound. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.govresearchgate.net

Following geometry optimization, these calculations can determine a wealth of information:

Optimized Geometrical Parameters: Bond lengths, bond angles, and dihedral angles of the lowest energy conformer would be calculated and could be compared with experimental data if available from techniques like X-ray crystallography. researchgate.net

Vibrational Frequencies: Calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. elixirpublishers.com

Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Charge Distribution: The distribution of electron density can be analyzed using methods like Natural Bond Orbital (NBO) analysis, which provides insights into atomic charges and intramolecular interactions, such as hydrogen bonding involving the carboxylic acid group. nih.gov

Table 2: Representative Calculated Properties for a Carboxylic Acid This table shows examples of properties that would be calculated for this compound using DFT. The values are illustrative and based on calculations for similar compounds like 1-hydroxynaphthalene-2-carboxylic acid. nih.gov

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

| NBO Charge on Carbonyl Carbon | +0.45 e |

| NBO Charge on Hydroxyl Oxygen | -0.68 e |

Derivation of Thermodynamic Functions from Computational Data

Computational chemistry provides a powerful avenue for deriving thermodynamic properties of molecules in the ideal gas state. By performing frequency calculations on the optimized geometry of this compound, it is possible to compute its standard thermodynamic functions, including enthalpy (H), entropy (S), and Gibbs free energy (G). nih.gov

The methodology for this involves statistical mechanics, where the translational, rotational, and vibrational contributions to the thermodynamic properties are calculated from the molecular mass, moments of inertia, and vibrational frequencies, respectively. Studies on the parent compound, 1-phenylnaphthalene (B165152), have successfully used statistical calculations based on molecular geometry optimization and vibrational frequencies calculated at the B3LYP/6-31+G(d,p) level of theory to derive its molar thermodynamic functions. nih.gov A similar approach would be applicable to this compound.

These calculations can provide valuable data on the heat capacity (Cp), standard enthalpy of formation (ΔfH°), and standard Gibbs free energy of formation (ΔfG°) at different temperatures. This information is crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates.

Mechanistic Investigations through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms. rsc.org For this compound, a potential reaction of interest is its intramolecular cyclization to form benzo[c]fluorenone, a reaction known to be promoted by strong acids like polyphosphoric acid.

A computational investigation of this mechanism would involve:

Reactant and Product Optimization: The geometries of the reactant (this compound) and the product (benzo[c]fluorenone) would be optimized.

Transition State Search: The transition state (TS) structure for the cyclization reaction would be located. This is the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed to confirm that the identified transition state correctly connects the reactant and product.

Activation Energy Barrier Calculation: The energy difference between the transition state and the reactant would provide the activation energy for the reaction, offering insight into the reaction kinetics.

Such studies can reveal the detailed electronic and structural changes that occur during the reaction and can help in understanding the role of catalysts.

Computational Approaches to Structure-Reactivity Relationships

Computational methods can be used to establish quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. For this compound and its derivatives, these approaches can correlate structural features with chemical reactivity or biological activity.

One aspect of reactivity is the acidity of the carboxylic acid group, which is quantified by its pKa value. A study on 8-substituted-1-phenylnaphthalene-2-carboxylic acids has experimentally measured their pKa values. boronmolecular.com Computational chemistry could complement such a study by calculating properties like the electrostatic potential at the acidic proton or the stability of the corresponding carboxylate anion. These calculated parameters could then be correlated with the experimental pKa values to develop a predictive model.

Furthermore, conceptual DFT provides reactivity indices such as electrophilicity, nucleophilicity, and Fukui functions, which can predict the most likely sites for electrophilic or nucleophilic attack on the molecule. This information is valuable for understanding and predicting the outcomes of various chemical reactions involving this compound.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Organic Architectures

The intrinsic structure of 1-Phenylnaphthalene-2-carboxylic acid makes it a valuable intermediate in the synthesis of elaborate organic molecules, particularly polycyclic aromatic hydrocarbons (PAHs). The naphthalene (B1677914) and phenyl rings provide a foundation for building larger, more complex aromatic systems through various cyclization and coupling reactions.

One notable transformation involves the intramolecular cyclization of this compound to form benzo[c]fluorenone. prepchem.com This reaction is typically carried out using a strong acid catalyst, such as polyphosphoric acid, at elevated temperatures. prepchem.com The process involves an intramolecular Friedel-Crafts acylation, where the carboxylic acid group reacts with the adjacent phenyl ring, leading to the formation of a new six-membered ring and the characteristic fluorenone core.

The synthesis of this compound itself often proceeds from 2-hydroxymethyl-1-phenylnaphthalene, which is oxidized to the corresponding carboxylic acid. prepchem.com This precursor can be synthesized through a multi-step sequence, highlighting the intricate pathways involved in accessing this versatile building block. The subsequent conversion to benzo[c]fluorenone demonstrates the utility of this compound in constructing fused-ring systems, which are of interest for their electronic and photophysical properties.

Furthermore, derivatives of 1-phenylnaphthalene (B165152) can undergo phenyl addition–dehydrocyclization reactions to form complex PAHs like fluoranthene. uhmreactiondynamics.org This process involves the formation of radical intermediates that cyclize and aromatize to yield the final polycyclic structure. uhmreactiondynamics.org Although not directly starting from the carboxylic acid, this illustrates the potential of the 1-phenylnaphthalene scaffold in generating complex aromatic architectures.

| Precursor | Reagents/Conditions | Product | Application |

| This compound | Polyphosphoric acid, 100-120°C | Benzo[c]fluorenone | Synthesis of fused-ring systems |

| 2-Hydroxymethyl-1-phenylnaphthalene | KMnO4, Acetone (B3395972), Water | This compound | Precursor for complex architectures |

| 2-(1-Naphthyl)phenyl radical | High temperature | Fluoranthene | Synthesis of Polycyclic Aromatic Hydrocarbons |

Utilization as a Building Block in Polymer Science and Advanced Materials Development

The rigid and aromatic nature of this compound suggests its potential as a monomer for the synthesis of high-performance polymers. While specific, widespread industrial applications are not extensively documented in publicly available literature, the fundamental principles of polymer chemistry indicate its suitability for creating polymers with enhanced thermal stability and specific optical properties. Naphthalenecarboxylic acids, in general, are utilized in the synthesis of various materials, including herbicides, plant growth hormones, dyes, and polymers. mdpi.com

The carboxylic acid functionality allows for its incorporation into polyesters and polyamides through condensation polymerization reactions with appropriate diol or diamine co-monomers. The resulting polymers would be expected to exhibit high glass transition temperatures and thermal stability due to the bulky and rigid phenylnaphthalene units in the polymer backbone. These properties are desirable in advanced materials intended for applications in organic electronics, where materials with tailored electronic properties and stability are crucial. rsc.orgresearchgate.net For instance, naphthalene-based copolymers have been investigated for their use in organic light-emitting diodes (OLEDs). rsc.org

Moreover, carboxylic acid-functionalized building blocks are essential in the synthesis of metal-organic frameworks (MOFs). nih.govmdpi.comwpi.eduacs.orggoogle.com These are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. The rigid structure of this compound could serve as an organic linker to create robust MOFs with specific pore sizes and functionalities.

Precursor in the Synthesis of Specific Lignan Systems

One of the most well-documented and significant applications of this compound and its derivatives is in the total synthesis of arylnaphthalene lignans (B1203133). prepchem.comrsc.org These naturally occurring compounds exhibit a wide range of biological activities and have therefore been targets for organic synthesis.

Key examples of lignans synthesized from precursors related to this compound include Justicidin B, Taiwanin C, and Helioxanthin. researchgate.netnih.govwpi.eduresearchgate.netrsc.org The synthesis of these complex molecules often involves the construction of the 1-arylnaphthalene core as a crucial step.

Synthesis of Justicidin B and Taiwanin C:

A general strategy for the synthesis of Justicidin B and Taiwanin C involves the use of a highly substituted 1-aryl dihydronaphthalene unit, which serves as an advanced precursor. researchgate.netnih.gov This intermediate is then subjected to a base-mediated oxidative aromatization to furnish the arylnaphthalene core. researchgate.netnih.gov Although the direct use of this compound is not always the starting point, the core structure is fundamental to the final product. Different synthetic strategies, such as cation-induced cyclization and Suzuki cross-coupling reactions, are employed to assemble the necessary fragments. researchgate.netnih.gov

Synthesis of Helioxanthin:

The synthesis of Helioxanthin has been achieved through a pathway that utilizes a 4-phenylnaphthalene-2-carboxylic acid derivative. wpi.edu Specifically, 5,6-methylenedioxy-4-(3',4'-methylenedioxyphenyl)-3-hydroxymethylnaphthalene-2-carboxylic acid lactone is a key intermediate. This highlights the importance of the this compound scaffold in accessing this class of lignans. wpi.edu

The following table summarizes the role of the this compound scaffold as a precursor in the synthesis of these lignans.

| Target Lignan | Key Synthetic Strategy | Precursor Scaffold |

| Justicidin B | Cation-induced cyclization, Base-mediated oxidative aromatization | 1-Aryl dihydronaphthalene |

| Taiwanin C | Suzuki cross-coupling, Cation-induced cyclization | 1-Aryl dihydronaphthalene |

| Helioxanthin | Selective oxidation of a diol precursor | 4-Phenylnaphthalene-2-carboxylic acid derivative |

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

The current synthetic methodologies for 1-phenylnaphthalene-2-carboxylic acid and its derivatives, while effective, often involve multiple steps and sometimes harsh reaction conditions. A significant area of future research will be the development of more elegant and efficient synthetic strategies.

Traditional approaches have included multi-step sequences starting from precursors like 1-indanone (B140024) or β-benzoyl propionic acid. uni-muenchen.deprepchem.comasianpubs.org For instance, one documented synthesis involves the bromination of a precursor, followed by dehydrobromination, self-condensation, and subsequent reduction. wikipedia.org Another established route relies on the cyclization of α-arylidene β-benzoyl propionic acid using strong acids like polyphosphoric acid or sulfuric acid. asianpubs.org

Modern synthetic chemistry, however, offers a toolkit of more advanced and atom-economical methods. The exploration of C-H activation strategies presents a particularly promising avenue. Direct arylation of naphthalene (B1677914) carboxylic acid derivatives at the C1 position would represent a significant shortcut, avoiding the need for pre-functionalized starting materials. researchgate.net While the C-H functionalization of naphthoic acids has been explored, achieving high regioselectivity at the desired position in a sterically crowded environment remains a challenge. researchgate.net

Furthermore, decarbonylative coupling reactions using aryl carboxylic acids as building blocks are gaining traction for the synthesis of biaryl compounds. rsc.orgrsc.org Applying this methodology, where the carboxylic acid group itself acts as a precursor to one of the aryl rings, could provide a novel and efficient route to the 1-phenylnaphthalene (B165152) scaffold.

The use of cascade reactions , where multiple bond-forming events occur in a single pot, is another area ripe for exploration. A cascade Suzuki-Miyaura coupling followed by a Friedel-Crafts-type cyclization could potentially construct the core structure in a highly efficient manner. nih.gov Additionally, methods starting from readily available materials like styrene (B11656) oxides, catalyzed by recyclable ionic liquids, have been shown to produce phenylnaphthalenes and could be adapted for the synthesis of the carboxylic acid derivative. prepchem.com The development of photocatalytic methods for either the carboxylation of a 1-phenylnaphthalene precursor or the coupling of the aryl rings also represents a frontier in green and sustainable synthesis.

A comparative overview of existing and potential synthetic strategies is presented in Table 1.

| Synthesis Strategy | Precursors | Key Features & Challenges |

| Classical Multi-step Synthesis | 1-Indanone or β-Benzoyl propionic acid | Well-established but often requires multiple steps and harsh reagents. uni-muenchen.deprepchem.comasianpubs.org |

| Perkin Condensation & Cyclization | β-Benzoyl propionic acid, Aryl aldehyde | A traditional method for forming the naphthalene ring system. asianpubs.org |

| C-H Activation/Arylation | Naphthalene carboxylic acid derivative, Aryl source | Potentially highly atom-economical, but achieving regioselectivity is a major hurdle. researchgate.net |

| Decarbonylative Coupling | Two different carboxylic acids | An innovative approach using carboxylic acids as aryl donors. rsc.orgrsc.org |

| Cascade Reactions | 1,3-Dicarbonyls, Boronic acids | Offers high efficiency by combining multiple steps in one pot. nih.gov |

| Ionic Liquid Catalysis | Styrene oxides | Utilizes recyclable catalysts for a greener process, though may require adaptation for the carboxylic acid. prepchem.com |

In-depth Mechanistic Investigations

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing protocols and designing new ones. Currently, detailed mechanistic studies specifically focused on this molecule are limited.

One of the key reactions of this compound is its intramolecular cyclization to form benzo[c]fluorenone, a polycyclic aromatic hydrocarbon with noted mutagenic properties. prepchem.comwikipedia.org This reaction is typically promoted by strong acids like polyphosphoric acid. prepchem.com Future research should focus on elucidating the precise mechanism of this cyclization. Computational methods, such as Density Functional Theory (DFT) , could be employed to model the reaction pathway, identify transition states, and calculate activation energies. Such studies would provide valuable insights into the factors controlling the reaction rate and could guide the development of milder or more selective cyclization conditions.

Similarly, for the various synthetic routes being explored, detailed mechanistic investigations are warranted. For instance, in Suzuki-Miyaura coupling reactions used to form the biaryl linkage, understanding the influence of the sterically demanding naphthalene and phenyl groups on the rates of oxidative addition, transmetalation, and reductive elimination is important. DFT studies on related systems have provided insights into the cyclization of δ-aryl-β-dicarbonyl compounds, which could serve as a model for understanding the formation of the naphthalene ring in certain synthetic approaches. beilstein-journals.org

Experimental mechanistic studies, such as kinetic analysis and the isolation and characterization of reaction intermediates, will also be vital. For example, in the context of intramolecular hemiacetal formation in related biaryl systems, dynamic HPLC has been used to study the equilibrium and stereodynamics, providing a potential model for investigating similar intramolecular interactions involving the carboxylic acid group. uni-muenchen.de

Development of Advanced Derivatization Strategies

The functionalization of the this compound core is key to unlocking its potential in materials science. The carboxylic acid group serves as a versatile handle for a wide range of derivatization reactions, allowing for the synthesis of amides, esters, and other functional molecules. enamine.net A major challenge and opportunity lies in designing and executing derivatization strategies that lead to materials with specific, advanced properties.

One promising area is the synthesis of novel hole-transporting materials (HTMs) for use in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The rigid and non-planar structure of the 1-phenylnaphthalene core could be advantageous in preventing intermolecular aggregation, a common issue that can quench luminescence and reduce charge mobility in organic electronic materials. By attaching known hole-transporting moieties, such as triarylamines, to the this compound scaffold via an amide or ester linkage, it may be possible to create a new class of highly soluble and thermally stable HTMs.

Another avenue for future research is the development of conductive polymers . While the synthesis of conducting polymers from various aromatic monomers is well-established, the incorporation of the this compound unit into a polymer backbone is a relatively unexplored area. researchgate.net Polymerization could be achieved through various methods, including oxidative coupling or by first converting the carboxylic acid to a more reactive functional group suitable for polymerization. The resulting polymers could exhibit interesting electronic and optical properties due to the extended π-conjugation along the polymer chain, modulated by the twisted geometry of the phenylnaphthalene units.

The development of chiral derivatives also holds potential. The inherent atropisomerism of the 1-phenylnaphthalene system, arising from restricted rotation around the C-C single bond connecting the phenyl and naphthalene rings, could be exploited. rsc.org Resolution of the enantiomers of this compound or its derivatives could lead to new chiral materials for applications in asymmetric catalysis or chiroptical devices.

Expanding Applications in Emerging Materials Science Fields

The unique photophysical and structural properties of this compound and its derivatives make them attractive candidates for a range of applications in emerging materials science fields.

A significant area of potential is in the construction of Metal-Organic Frameworks (MOFs) . The carboxylic acid group is an ideal linker for coordinating with metal ions to form these highly porous, crystalline materials. nih.gov The use of this compound as an organic linker could lead to MOFs with unique topologies and pore environments due to the bulky and rigid nature of the ligand. Such MOFs could find applications in gas storage, separation, and catalysis. Furthermore, if the 1-phenylnaphthalene unit imparts luminescence to the framework, these materials could function as luminescent sensors for detecting specific analytes. nih.govnih.gov The selective quenching or enhancement of the MOF's fluorescence upon interaction with target molecules is a well-established sensing mechanism.

The development of derivatives for use in solar energy conversion is another promising direction. In dye-sensitized solar cells (DSSCs), organic dyes with a donor-π-acceptor structure are anchored to a semiconductor surface, typically via a carboxylic acid group. While not yet reported, this compound could serve as a foundational scaffold for new dyes. The phenylnaphthalene core could act as part of the π-conjugated bridge, connecting an electron-donating group to the carboxylic acid acceptor/anchor. Similarly, in the rapidly advancing field of perovskite solar cells (PSCs) , derivatives of this molecule could be investigated as interface modifiers between the perovskite layer and the charge transport layers, potentially improving device efficiency and stability.

Q & A

Advanced Research Question

- Electron-Withdrawing Groups (e.g., -Cl, -COOH) : Increase electrophilicity at the C-2 position, accelerating nucleophilic substitution (e.g., amine or thiol reactions). For example, 4-chloro derivatives show 3× faster reaction rates with aniline compared to unsubstituted analogs .

- Electron-Donating Groups (e.g., -OH) : Reduce reactivity due to decreased electrophilicity, necessitating harsher conditions (e.g., 100°C in DMF) .

Methodological Insight : Use Hammett σ constants to predict substituent effects and optimize reagent choice (e.g., LiAlH₄ for reductions, K₂CO₃ as a base) .

What methodologies assess the genotoxic potential of this compound in mammalian systems?

Advanced Research Question

- Ames Test : Evaluates mutagenicity via Salmonella typhimurium strains TA98 and TA100, with metabolic activation (S9 liver fractions) to detect frameshift mutations .

- Comet Assay : Measures DNA strand breaks in human lymphocytes exposed to 10–100 µM concentrations, showing dose-dependent genotoxicity .

- Micronucleus Test : Quantifies chromosomal aberrations in bone marrow cells of rodent models after 28-day exposure .

Data Interpretation : Positive results in ≥2 assays indicate potential genotoxic risk, requiring structural modifications (e.g., adding methyl groups to reduce reactivity) .

Which spectroscopic techniques confirm the structural integrity of this compound?

Basic Research Question

- ¹H/¹³C NMR : Identifies aromatic proton environments (δ 7.2–8.5 ppm for naphthalene protons) and carboxylic acid COOH signals (δ 12–13 ppm) .

- FT-IR : Confirms carboxylic acid O-H stretch (2500–3000 cm⁻¹) and C=O vibration (1680–1720 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 263.0943 for C₁₇H₁₂O₂) with <2 ppm error .

Best Practices : Combine XRD for crystalline purity and HPLC (C18 column, acetonitrile/water mobile phase) to assess >98% purity .

How can computational models predict binding affinities of this compound derivatives?

Advanced Research Question

- Molecular Docking (AutoDock Vina) : Simulates interactions with target enzymes (e.g., cyclooxygenase-2), identifying key binding residues (e.g., Arg120, Tyr355) and scoring ΔG values (<−8 kcal/mol suggests high affinity) .

- QSAR Modeling : Relates substituent descriptors (logP, polar surface area) to IC₅₀ values, enabling predictive optimization .

- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories, with RMSD <2 Å indicating stable binding .

Validation : Compare computational predictions with in vitro enzyme inhibition assays (e.g., COX-2 inhibition at 10 µM) .

What are the environmental degradation pathways of this compound?

Basic Research Question

- Photodegradation : UV irradiation (λ = 254 nm) in aqueous solutions generates hydroxylated derivatives (e.g., 1-hydroxy-4-phenylnaphthalene-2-carboxylic acid) via radical intermediates .

- Biodegradation : Pseudomonas spp. metabolize the compound via dioxygenase enzymes, producing cis-dihydrodiol intermediates (detectable via LC-MS) .

Half-Life : 14–28 days in soil (pH 6–7), with adsorption coefficients (Koc) of 1200–1500 mL/g indicating moderate mobility .